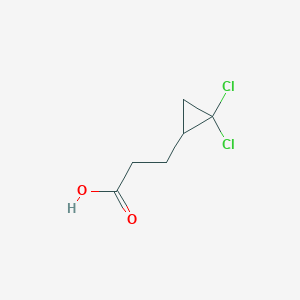
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile, also known as BFT-CN, is a heterocyclic aromatic compound that is widely used in scientific research. It has been used in a variety of applications, ranging from organic synthesis to electrochemical sensing. BFT-CN has been studied extensively for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics
One application involves the synthesis of a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for organic photovoltaics. A study designed and synthesized a molecule with an indenoindene core, achieving a power conversion efficiency of 12.74%, highlighting its potential for enhancing solar cell performance (Xu et al., 2017).
Antimicrobial Activity
Another research avenue explores the synthesis of novel Schiff bases using derivatives of thiophene carbonitriles, demonstrating significant antimicrobial activity. This showcases the potential of thiophene carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).
Optoelectronic Applications
Thiophene/phenylene co-oligomers, including those substituted with cyano or methoxy groups, have been synthesized for lasing applications. These materials exhibit unique crystalline forms and optoelectronic characteristics suitable for laser technologies (Matsuo et al., 2020).
Tuning Optoelectronic Properties
The synthesis of thiophene 1,1-dioxides with various substituents demonstrates the ability to tune their optoelectronic properties. This research is crucial for designing materials with specific electronic and photonic functionalities (Tsai et al., 2013).
Polymer Solar Cells
In polymer solar cells, indene-C60 bisadducts have been used as electron-cascade acceptors, showing enhanced power conversion efficiencies. This application underscores the importance of thiophene derivatives in improving solar cell efficiencies (Cheng et al., 2014).
Electroactive Polymers
The electrochemical polymerization of 3-(4-fluorophenyl) thiophene has been explored, leading to the development of electroactive polymers with potential applications in electronic devices (Naudin et al., 2002).
Eigenschaften
IUPAC Name |
2,5-bis(4-fluorophenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2NS/c18-14-5-1-11(2-6-14)16-9-13(10-20)17(21-16)12-3-7-15(19)8-4-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELSFULBVEPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)



![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

